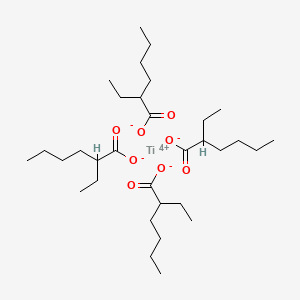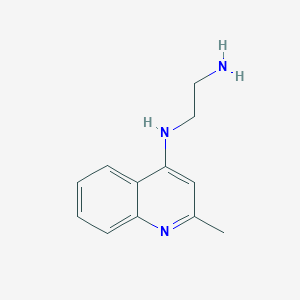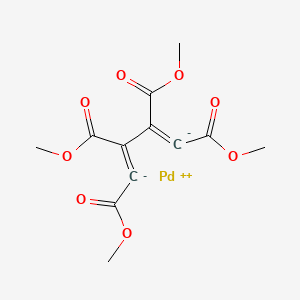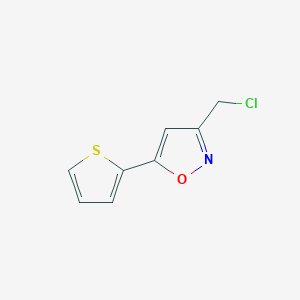
3-(Chloromethyl)-5-thien-2-ylisoxazole
Overview
Description
3-(Chloromethyl)-5-thien-2-ylisoxazole (CM-T2I) is a synthetic compound belonging to the isoxazole class of compounds. It is a heterocyclic organic compound with a chlorine substituent in the 3-position of the thienyl ring. CM-T2I has a wide range of applications in pharmaceutical and biotechnological research due to its unique chemical structure and wide range of biochemical and physiological effects.
Scientific Research Applications
Selective Cyclooxygenase-1 (COX-1) Inhibitors
One area of research involves the design of new series of diarylisoxazoles to improve biochemical COX-1 selectivity and antiplatelet efficacy. These compounds, including derivatives of isoxazole, have shown potential in inhibiting COX-1-dependent thromboxane A2, affecting platelet aggregation. This research suggests that specific substitutions on the isoxazole core can enhance selectivity towards COX-1, offering insights into developing novel antiplatelet agents with minimized side effects (Vitale et al., 2013).
Photoisomerization Studies
Isoxazole derivatives have been studied for their photochemical properties, specifically in the unimolecular photochemistry of 3,5-dimethylisoxazole. Research in this area has identified nitrile ylide as an intermediate in isoxazole-oxazole photoisomerization, marking a significant advancement in understanding the photochemical pathways of isoxazoles and their potential in various applications (Nunes, Reva, & Fausto, 2013).
Electropolymerization and Electrochromic Materials
In the field of materials science, the electropolymerization of donor–acceptor systems involving isoxazole derivatives has led to the development of low bandgap black polymer electrochromes. These materials, capable of switching colors, are essential for applications in smart windows and display technologies. The synthesis and characterization of these polymers highlight the versatility of isoxazole derivatives in creating advanced materials with specific optical properties (İçli, Pamuk, Algi, Önal, & Cihaner, 2010).
Antimicrobial Activities
Research has also focused on the antimicrobial properties of isoxazole derivatives. Specific substitutions on the isoxazole ring have been found to exhibit broad-spectrum activity against various microorganisms. This includes the development of benzoxazole derivatives with significant antimicrobial efficacy, suggesting potential applications in developing new antimicrobial agents (Tekiner-Gulbas et al., 2004).
Synthetic Methodologies
The exploration of synthetic methodologies involving isoxazole derivatives has led to the development of extended oxazoles and various heterocyclic compounds. These studies provide valuable insights into the reactivity and potential applications of isoxazole derivatives in synthetic organic chemistry (Patil & Luzzio, 2016).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various proteins and enzymes in the body The specific targets can vary depending on the exact structure of the compound and its functional groups
Mode of Action
Chloromethyl groups are often involved in alkylation reactions . Alkylation typically involves the replacement of a hydrogen atom by an alkyl group. In the context of biochemistry, this can lead to changes in the structure and function of biomolecules, such as proteins and nucleic acids .
Biochemical Pathways
Compounds with similar structures are known to interact with various biochemical pathways . These interactions can lead to a wide range of downstream effects, including changes in cellular metabolism, signal transduction, and gene expression .
Pharmacokinetics
One study reported that a similar compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has a total systemic exposure (auctotal) of 663 ± 10 μg min/mL and an elimination half-life (Tel 1/2) of 394 ± 39 min . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
The chloromethylation of aromatic compounds can lead to a variety of biochemical lesions, which are associated with the antineoplastic activity of the compounds
Action Environment
The action, efficacy, and stability of 3-(Chloromethyl)-5-thien-2-ylisoxazole can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s reactivity and interactions with its targets . Additionally, the compound’s stability can be affected by factors such as light, heat, and moisture .
properties
IUPAC Name |
3-(chloromethyl)-5-thiophen-2-yl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c9-5-6-4-7(11-10-6)8-2-1-3-12-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWOCISPZAHSCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427849 | |
| Record name | 3-(chloromethyl)-5-thien-2-ylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-thien-2-ylisoxazole | |
CAS RN |
863669-57-2 | |
| Record name | 3-(Chloromethyl)-5-(2-thienyl)isoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863669-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(chloromethyl)-5-thien-2-ylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





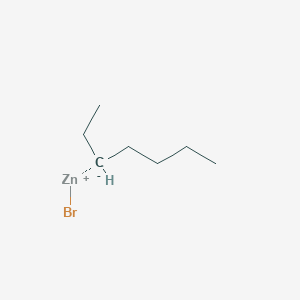


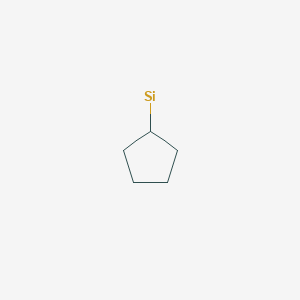



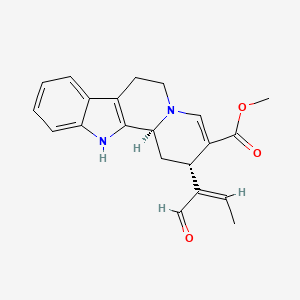
![6H-Dibenzo[b,h]carbazole](/img/structure/B1599436.png)
